CID 156588611

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 156588611 is a novel and selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications in treating cognitive deficits associated with central nervous system disorders such as Alzheimer’s disease and schizophrenia .

準備方法

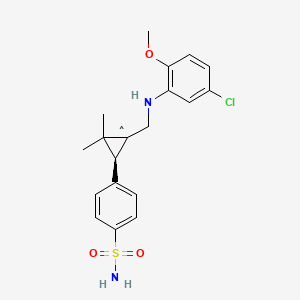

The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for this compound are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .

化学反応の分析

CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .

科学的研究の応用

CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .

作用機序

CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. This compound enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .

類似化合物との比較

CID 156588611 is compared with other positive allosteric modulators of the alpha-7 nicotinic acetylcholine receptor, such as AVL-32886, NS17387, and Lu AF588018. These compounds also increase channel response to acetylcholine but differ in their effects on receptor desensitization . This compound’s unique stereochemistry around the central cyclopropyl ring allows for fine control over its kinetic properties, distinguishing it from other modulators .

特性

InChI |

InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNTHQNKNMNSP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。